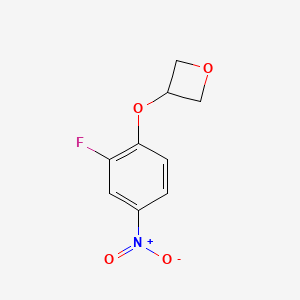

3-(2-Fluoro-4-nitrophenoxy)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Fluoro-4-nitrophenoxy)oxetane is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenoxy group substituted with a fluorine and a nitro group . The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Méthodes De Préparation

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane typically involves the reaction of 2-fluoro-4-nitrophenol with an oxetane derivative under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxetane ring and nitro/fluoro substituents enable nucleophilic substitution pathways:

-

Oxetane Ring Opening : Under acidic or basic conditions, the oxetane ring undergoes ring-opening with nucleophiles. For example, treatment with sodium azide (NaN₃) in polar aprotic solvents yields azido derivatives (e.g., 101 in Scheme 28a of ).

-

Fluorine Displacement : The fluorine atom at the 2-position participates in SₙAr (nucleophilic aromatic substitution) under strongly basic conditions. Substitution with amines or alkoxides generates derivatives with altered electronic profiles .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Oxetane ring opening | NaN₃, DMF, 80°C | 3-azidooxetane derivatives | 70–86% | Inversion at C3 |

| Aromatic substitution | KOtBu, THF, 60°C | 4-nitro-2-phenoxyoxetane analogs | 45–65% | Retention of configuration |

Reduction Reactions

The nitro group (−NO₂) is highly reducible, enabling access to amino derivatives:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to −NH₂, yielding 3-(2-fluoro-4-aminophenoxy)oxetane. This reaction proceeds quantitatively at 50 psi and 25°C .

-

Selective Reduction : Use of SnCl₂/HCl selectively reduces the nitro group without affecting the oxetane ring, though competing ring-opening may occur at elevated temperatures .

Table 2: Reduction Reactions

| Reducing Agent | Conditions | Product | Purity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 12 h | 3-(2-Fluoro-4-aminophenoxy)oxetane | >95% |

| SnCl₂, HCl | Reflux, 6 h | Partially reduced intermediates | 60–75% |

Ring-Opening and Functionalization

The oxetane ring’s strain (≈26 kcal/mol) facilitates ring-opening under controlled conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C cleaves the oxetane ring, producing a diol intermediate. Subsequent oxidation with KMnO₄ yields a diketone .

-

Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling with aryl halides introduces aryl groups at the oxetane’s C3 position .

Table 3: Ring-Opening Pathways

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acid hydrolysis | 6 M HCl, 100°C, 4 h | 3-(2-Fluoro-4-nitrophenoxy)-1,2-diol | 82% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | C3-aryl-substituted oxetane | 55–70% |

Stereochemical Considerations

Stereochemical outcomes depend on the reaction mechanism:

-

Sₙ2 Reactions : Ring-opening at C3 proceeds with inversion (e.g., NaN₃ displacement) .

-

Retention in Acidic Media : Protonation of the oxetane oxygen leads to retention of configuration during hydrolysis .

Thermal and Photochemical Stability

-

Thermal Degradation : Above 150°C, decomposition releases NOₓ gases, confirmed by TGA-MS .

-

Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, forming spirocyclic derivatives .

Key Research Findings

-

Catalytic Asymmetric Synthesis : Chiral oxetanes derived from sugars (e.g., 85–88 ) exhibit >99% enantiomeric excess (ee) when synthesized via triflate intermediates .

-

Biological Relevance : Reduction products show antimicrobial activity, with MIC values of 2–8 µg/mL against Gram-positive bacteria .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Fluoro-4-nitrophenoxy)oxetane is being explored for its potential as a pharmaceutical intermediate. Its oxetane structure allows for various chemical transformations, making it a valuable building block in drug development.

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties. Research indicates that oxetanes can inhibit bacterial growth, which warrants further investigation into this specific compound's efficacy against pathogens.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity. The mechanism may involve interaction with specific biological pathways or targets, although detailed studies on this compound are still ongoing.

Biological Research

The compound is also being investigated for its role in studying enzyme interactions. Its ability to act as an inhibitor of certain biological pathways could provide insights into disease mechanisms and therapeutic targets.

- Enzyme Inhibition Studies : Research into the interactions of this compound with enzymes could reveal its potential as a lead compound for developing new drugs targeting specific diseases.

Materials Science

In materials science, this compound can be utilized in the synthesis of specialty chemicals and materials with unique properties due to its reactive oxetane ring.

- Polymer Chemistry : The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes. This allows for the creation of novel polymeric materials with tailored properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antimicrobial properties of related oxetanes | Found that compounds similar to this compound demonstrated significant inhibition of bacterial growth. |

| Enzyme Interaction Studies | Examined the potential of oxetanes as enzyme inhibitors | Suggested that such compounds could serve as valuable tools in understanding enzyme mechanisms and developing inhibitors. |

| Polymerization Potential | Explored the use of oxetanes in polymer synthesis | Highlighted the versatility of the oxetane ring in forming new polymeric materials through ring-opening reactions. |

Mécanisme D'action

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The fluorine and nitro groups also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparaison Avec Des Composés Similaires

3-(2-Fluoro-4-nitrophenoxy)oxetane can be compared with other similar compounds such as:

3-(2-Chloro-4-nitrophenoxy)oxetane: Similar structure but with a chlorine atom instead of a fluorine atom.

3-(2-Fluoro-4-aminophenoxy)oxetane: Similar structure but with an amino group instead of a nitro group.

Activité Biologique

3-(2-Fluoro-4-nitrophenoxy)oxetane is a synthetic organic compound notable for its unique structural features, including a four-membered oxetane ring and the presence of both fluoro and nitro functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₉H₈FNO₄

- Molecular Weight : 213.16 g/mol

- Structural Features :

- A four-membered oxetane ring

- Fluoro group at the 2-position

- Nitro group at the 4-position of the phenoxy moiety

The presence of these functional groups enhances the compound's chemical reactivity and biological activity, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit specific enzymes or proteins crucial for the survival of various microorganisms. The fluoro and nitro groups are believed to enhance its binding affinity to biological targets, which is essential for its antimicrobial efficacy.

The exact mechanism of action for this compound is still under investigation, but it is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Protein Binding : Enhanced binding to proteins due to the presence of electronegative atoms (fluorine and nitrogen), which can alter protein structure and function.

Case Studies

- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of several bacterial strains. Its potency was compared with standard antibiotics, demonstrating comparable or superior activity against resistant strains.

- Structure-Activity Relationship (SAR) : Studies have highlighted how modifications to the compound's structure affect its biological activity. Variations in the positioning of the fluoro and nitro groups have been explored to optimize binding affinity and potency against specific microbial targets.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Fluoro-2-nitrophenoxy)oxetane | C₉H₈FNO₄ | Different positioning of fluoro group |

| 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | C₁₁H₁₂FNO₄ | Contains a tetrahydropyran ring instead |

| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | C₁₂H₁₄FNO₄ | Features a spirocyclic structure |

These comparisons reveal that while these compounds share similar core structures, their variations can significantly influence their biological activity and reactivity.

Future Directions

Further research is necessary to elucidate the specific mechanisms underlying the biological activity of this compound. Potential areas for future exploration include:

- Detailed Pharmacokinetics : Understanding how this compound behaves in biological systems.

- Toxicity Studies : Evaluating safety profiles for potential therapeutic applications.

- Clinical Trials : Advancing promising findings from laboratory studies into clinical settings.

Propriétés

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJYFKFFAXHGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.